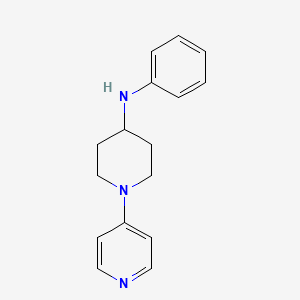
4-氨基-1-(吡啶-4-基)哌啶-N-苯基
描述
“N-phenyl-1-(pyridin-4-yl)piperidin-4-amine” is a compound with a molecular weight of 253.35 . It belongs to the class of phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The InChI code for “N-phenyl-1-(pyridin-4-yl)piperidin-4-amine” is 1S/C16H19N3/c1-2-4-14(5-3-1)18-15-8-12-19(13-9-15)16-6-10-17-11-7-16/h1-7,10-11,15,18H,8-9,12-13H2 . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .科学研究应用
非线性光学材料
4-氨基-1-(吡啶-4-基)哌啶-N-苯基: 及其衍生物因其在非线性光学材料中的潜在用途而受到研究。 这些材料对于光学信号处理应用至关重要,包括光学触发、光频转换器、光学存储器、调制器和偏转器 . 该化合物在锆4-磺苯基膦酸酯的层间空间中形成致密的氢键网络的能力,表明其在分子水平上增强光学非线性的效用 .
抗癌活性
研究表明,4-氨基-1-(吡啶-4-基)哌啶-N-苯基的衍生物表现出有希望的体外抗肿瘤活性。 例如,某些衍生物已显示出对人非小细胞肺肿瘤细胞系具有有效活性,表明该化合物在癌症研究和潜在治疗应用中的相关性 .
抗结核药
4-氨基-1-(吡啶-4-基)哌啶-N-苯基的结构框架已用于抗结核药的设计。合成了取代的衍生物,并评估了其对结核分枝杆菌的活性,其中一些化合物表现出显着的抑制浓度。 这突出了该化合物在解决结核病中的作用,特别是在耐药菌株的背景下 .
抗菌和抗真菌特性
哌啶衍生物,包括4-氨基-1-(吡啶-4-基)哌啶-N-苯基,因其抗菌和抗真菌特性而得到认可。 这些化合物正在被探索用于治疗由各种微生物和真菌病原体引起的感染和疾病 .
药物发现与开发
该化合物的杂环性质使其成为药物发现中宝贵的支架。它在定义的三维构型中呈现取代基的能力允许开发具有靶向生物活性的药物。 这种多功能性对于合成具有潜在应用范围广泛的疾病的新型药物至关重要 .
电光活性
4-氨基-1-(吡啶-4-基)哌啶-N-苯基衍生物的掺入配位框架已被证明可以促进氧化还原状态转换。 这种性质对于设计具有可调光谱特性的先进材料具有重要意义,这对开发电光器件至关重要 .
作用机制
Target of Action
N-phenyl-1-(pyridin-4-yl)piperidin-4-amine is a compound that targets the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth, and mutations in this protein can lead to various types of cancer.
Mode of Action
It is known that the compound interacts with its target protein, potentially altering its function and leading to changes in cell growth and proliferation .
Result of Action
Given its target, it is likely that the compound has effects on cell growth and proliferation .
生化分析
Biochemical Properties
N-phenyl-1-(pyridin-4-yl)piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme monoamine oxidase, where N-phenyl-1-(pyridin-4-yl)piperidin-4-amine acts as an inhibitor. This inhibition can affect the breakdown of neurotransmitters, leading to altered levels of these chemicals in the brain . Additionally, N-phenyl-1-(pyridin-4-yl)piperidin-4-amine has been shown to bind to certain receptors, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
N-phenyl-1-(pyridin-4-yl)piperidin-4-amine has various effects on different types of cells and cellular processes. In neuronal cells, it can influence neurotransmitter levels by inhibiting monoamine oxidase, leading to changes in cell signaling pathways and gene expression. This compound has also been observed to affect cellular metabolism by altering the activity of key metabolic enzymes . In cancer cells, N-phenyl-1-(pyridin-4-yl)piperidin-4-amine has shown potential anti-proliferative effects, possibly through the modulation of cell cycle regulators and apoptosis pathways .
Molecular Mechanism
The molecular mechanism of N-phenyl-1-(pyridin-4-yl)piperidin-4-amine involves several key interactions at the molecular level. The compound binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters. This binding interaction is facilitated by the compound’s phenyl and pyridinyl groups, which fit into the enzyme’s active site and form stable interactions with its amino acid residues . Additionally, N-phenyl-1-(pyridin-4-yl)piperidin-4-amine can modulate receptor activity by binding to specific receptor sites, leading to changes in downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-phenyl-1-(pyridin-4-yl)piperidin-4-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-phenyl-1-(pyridin-4-yl)piperidin-4-amine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its effectiveness . Long-term studies in vitro and in vivo have demonstrated that N-phenyl-1-(pyridin-4-yl)piperidin-4-amine can have sustained effects on cellular function, particularly in terms of neurotransmitter levels and cell proliferation .
Dosage Effects in Animal Models
The effects of N-phenyl-1-(pyridin-4-yl)piperidin-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on neurotransmitter levels and cognitive function . At higher doses, N-phenyl-1-(pyridin-4-yl)piperidin-4-amine can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects . These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
N-phenyl-1-(pyridin-4-yl)piperidin-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. N-phenyl-1-(pyridin-4-yl)piperidin-4-amine has also been shown to affect metabolic flux, altering the levels of key metabolites in cellular pathways . This can influence cellular energy production and other metabolic processes.
Transport and Distribution
The transport and distribution of N-phenyl-1-(pyridin-4-yl)piperidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, N-phenyl-1-(pyridin-4-yl)piperidin-4-amine is transported by organic cation transporters, which facilitate its uptake and distribution to various cellular compartments . The compound’s localization and accumulation within tissues can influence its overall activity and effectiveness.
Subcellular Localization
N-phenyl-1-(pyridin-4-yl)piperidin-4-amine exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, N-phenyl-1-(pyridin-4-yl)piperidin-4-amine can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This subcellular localization is important for the compound’s ability to modulate cellular processes and exert its biochemical effects.
属性
IUPAC Name |
N-phenyl-1-pyridin-4-ylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-4-14(5-3-1)18-15-8-12-19(13-9-15)16-6-10-17-11-7-16/h1-7,10-11,15,18H,8-9,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDOUVWYXSDFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



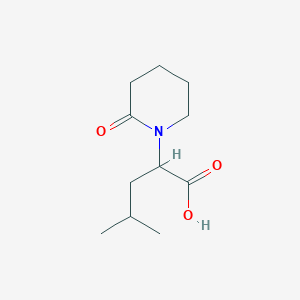
![4-[2-(Piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1523148.png)
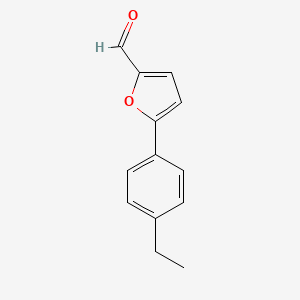
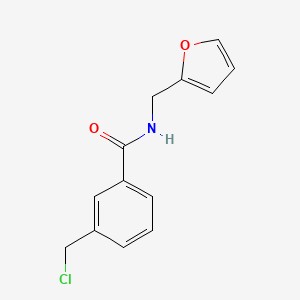

![1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523160.png)
![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1523161.png)
![2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1523162.png)

![3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine](/img/structure/B1523164.png)
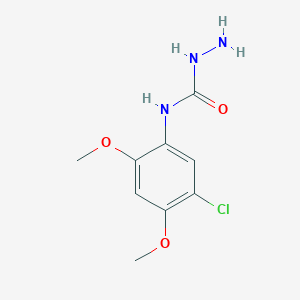
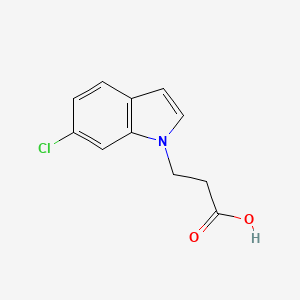
![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)
